molecular formula C17H14N6OS2 B2782769 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207007-88-2

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2782769
CAS RN: 1207007-88-2
M. Wt: 382.46
InChI Key: HYRYWSGIOVIRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazole ring, a pyridazine ring, and a thiophene ring .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a compound with a similar structure was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its various functional groups. For instance, the presence of the triazole ring could potentially make this compound reactive towards certain electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature, with a melting point in the range of 188–189 °C .

Future Directions

Future research could focus on further exploring the pharmacological activities of this compound and its derivatives, as well as optimizing its synthesis process. In silico pharmacokinetic and molecular modeling studies could also be beneficial .

Mechanism of Action

Target of Action

Similar compounds bearing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to be potential inhibitors ofc-Met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s worth noting that similar compounds have shown to inhibit c-met kinase . Kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways that promote cell growth and survival.

Biochemical Pathways

Given that similar compounds inhibit c-met kinase , it can be inferred that this compound may affect pathways downstream of c-Met. This includes the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.

Result of Action

If this compound acts similarly to other c-met kinase inhibitors , it could potentially inhibit cell growth and induce apoptosis in cells that overexpress c-Met, a common occurrence in various types of cancer.

properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c24-15(19-10-12-4-3-9-25-12)11-26-16-7-6-14-20-21-17(23(14)22-16)13-5-1-2-8-18-13/h1-9H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRYWSGIOVIRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.